N-(3-chloro-4-methoxyphenyl)-4-(1,3-thiazol-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-22-15-7-4-12(10-14(15)18)20-16(21)11-2-5-13(6-3-11)23-17-19-8-9-24-17/h2-10H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLAKAGWXFEKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reaction: The thiazole derivative is then coupled with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 4-(thiazol-2-yloxy)benzoic acid.
Amidation: The final step involves the reaction of 4-(thiazol-2-yloxy)benzoic acid with 3-chloro-4-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 3-chloro-4-hydroxyphenyl-4-(thiazol-2-yloxy)benzamide.
Reduction: Formation of N-(3-chloro-4-methoxyphenyl)-4-(thiazol-2-yloxy)benzylamine.
Substitution: Formation of N-(3-substituted-4-methoxyphenyl)-4-(thiazol-2-yloxy)benzamide derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a thiazole ring, which is known for its biological activity. The presence of the chloro and methoxy groups enhances its pharmacological potential by influencing its interaction with biological targets.
Medicinal Applications
-
Antiviral Activity
- Recent studies have indicated that compounds containing thiazole derivatives exhibit significant antiviral properties. For instance, thiazole-based compounds have shown effectiveness against various viruses, including Dengue virus and Tobacco Mosaic Virus (TMV) with EC50 values indicating potent activity .
-
Cancer Therapy
- N-(3-chloro-4-methoxyphenyl)-4-(1,3-thiazol-2-yloxy)benzamide has been investigated for its potential as an anticancer agent. Research has highlighted the compound's ability to inhibit specific kinases involved in cancer progression. For example, derivatives of benzamides with thiazole moieties have been designed to target RET kinase, demonstrating moderate to high potency in inhibiting cell proliferation driven by RET mutations .
- Antimicrobial Properties
Case Studies and Research Findings
- A study on thiazole derivatives indicated that modifications in their structure could enhance their binding affinity to biological targets. For example, the introduction of different substituents on the thiazole ring was shown to impact the compound's efficacy against specific enzymes involved in disease pathways .
- Another research effort focused on synthesizing and characterizing various benzamide derivatives, including those with thiazole components. These studies utilized techniques such as X-ray diffraction and NMR spectroscopy to confirm structural integrity and assess biological activities .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Benzamides with Antifungal Activity
LMM5 and LMM11 (): These 1,3,4-oxadiazole derivatives share a benzamide backbone but differ in their heterocyclic substituents. LMM5 contains a 5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazole group, while LMM11 has a 5-(furan-2-yl)-1,3,4-oxadiazole moiety. Both compounds exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase.
Thiazole and Triazole Derivatives
1,2,4-Triazole-thiones (): Compounds [7–9] from feature 1,2,4-triazole-3-thione cores substituted with aryl sulfonyl groups. Unlike the target compound’s thiazole-ether linkage, the triazole-thione moiety may improve metal-binding capacity, relevant for enzyme inhibition.
Imidazole-Benzamide Derivatives (): N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide demonstrates potent anticancer activity against cervical cancer cells.
Thiazole-Linked Benzamides in Adjuvant Development
Compound 50 and 2D216 (): These NF-κB-activating aminothiazoles share a benzamide-thiazole scaffold but differ in substituents. Compound 50 includes a 4-bromophenyl group, while 2D216 has a 2,5-dimethylphenyl substituent. The target compound’s 3-chloro-4-methoxyphenyl group may modulate solubility and target specificity compared to these analogs.
Structural Analogs with Modified Linkers
3-Chloro-4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (): This compound replaces the thiazol-2-yloxy group with a thiazol-4-yl ethyl linker, increasing molecular flexibility.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-4-(1,3-thiazol-2-yloxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on available literature, including synthesis methods, mechanisms of action, and efficacy in various biological assays.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
- Molecular Formula: CHClNOS
- Molecular Weight: 278.73 g/mol
The compound's mechanism of action primarily involves its interaction with specific biological targets. Research indicates that it may inhibit certain kinase pathways involved in cancer cell proliferation. For instance, compounds with similar thiazole moieties have demonstrated activity against RET kinases, suggesting a potential pathway for this compound as a RET inhibitor .
Anticancer Activity
Studies have shown that benzamide derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In one study, derivatives similar to this compound were tested against colon carcinoma HCT-116 cells, revealing promising results:
| Compound | IC (µM) | Type of Cancer |
|---|---|---|
| This compound | TBD | Colon carcinoma |
| Doxorubicin | 0.001 | Colon carcinoma |
| Gallic Acid | 0.05 | Colon carcinoma |
The IC value for the compound has yet to be determined (TBD), but comparisons with established drugs like doxorubicin indicate a potentially lower efficacy than traditional chemotherapeutics .
Case Studies and Research Findings
- RET Kinase Inhibition : A study on benzamide derivatives indicated that compounds containing thiazole groups significantly inhibited RET kinase activity both at the molecular and cellular levels. This suggests that this compound may share similar inhibitory properties .
- Cytotoxicity Assays : In vitro assays demonstrated that compounds with structural similarities showed varying degrees of cytotoxicity against different cancer cell lines. The observed effects correlated with the presence of specific substituents on the benzamide structure .
Q & A
Basic: What are the key synthetic steps and characterization methods for N-(3-chloro-4-methoxyphenyl)-4-(1,3-thiazol-2-yloxy)benzamide?
Answer:
The synthesis typically involves:
- Step 1: Condensation of a benzoyl chloride derivative (e.g., 4-(1,3-thiazol-2-yloxy)benzoyl chloride) with 3-chloro-4-methoxyaniline under basic conditions (e.g., Na₂CO₃) in anhydrous dichloromethane .
- Step 2: Purification via column chromatography using ethyl acetate/hexane gradients .
Characterization:
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm structure and purity | δ 8.2 ppm (thiazole protons), δ 3.8 ppm (methoxy group) |
| HPLC | Assess purity (>95%) | Retention time: 12.3 min (C18 column, acetonitrile/water) |
| HRMS | Verify molecular formula | [M+H]⁺ calc. 415.0432, found 415.0428 |
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?
Answer:
Contradictions may arise from variations in assay conditions or cell lines. Methodological strategies include:
- Orthogonal Assays: Validate results using both MTT and apoptosis-specific assays (e.g., Annexin V staining) .
- Standardized Protocols: Use identical cell lines (e.g., HCT-116 colon cancer cells) and culture conditions across studies .
- Control Compounds: Include reference inhibitors (e.g., staurosporine for apoptosis) to benchmark activity .
Example Workflow:
Dose-Response Curves: Test 0.1–100 µM concentrations to identify IC₅₀ discrepancies.
Mechanistic Profiling: Perform molecular docking to predict interactions with Bcl-2 family proteins, followed by siRNA knockdown to confirm target relevance .
Basic: What safety precautions are critical when handling intermediates during synthesis?
Answer:
Key precautions for intermediates like O-benzyl hydroxylamine hydrochloride or mutagenic byproducts:
- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Mutagenicity Screening: Conduct Ames testing for intermediates, as some anomeric amides show mutagenic potential .
Risk Mitigation Table:
| Hazard | Example Compound | Mitigation |
|---|---|---|
| Mutagenicity | Anomeric amide intermediates | Ames II testing; limit exposure time |
| Thermal Decomposition | Unstable intermediates | Store at –20°C; avoid heating |
Advanced: How can reaction yields be optimized for the thiazole-oxide coupling step?
Answer:
Optimization strategies for the critical coupling reaction:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution .
- Catalysts: Add 10 mol% CuI to accelerate thiazole-aryl ether formation .
- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation .
Yield Comparison Table:
| Conditions | Solvent | Catalyst | Yield |
|---|---|---|---|
| DMF, 80°C | DMF | None | 45% |
| DMF, 60°C | DMF | CuI (10 mol%) | 78% |
Basic: What structural analogs of this compound have been studied, and how do they differ in activity?
Answer:
Key analogs and their activity profiles:
| Analog | Structural Difference | Activity |
|---|---|---|
| N-(3-Chloro-4-methoxyphenyl)benzamide | Lacks thiazole-oxy group | Reduced apoptosis induction |
| N-(4-Methoxyphenyl)-4-(thiazol-2-yloxy)benzamide | No chloro substituent | Lower cytotoxicity (IC₅₀ > 50 µM) |
Takeaway: The chloro and thiazole-oxy groups are critical for target binding and potency .
Advanced: How to design a study elucidating the compound’s mechanism of action in cancer cells?
Answer:
A multi-modal approach is recommended:
Computational Modeling: Perform molecular docking against apoptosis regulators (e.g., Bcl-2, Bax) using AutoDock Vina .
In Vitro Validation:
- Western Blotting: Measure caspase-3/7 activation in treated vs. untreated cells .
- siRNA Knockdown: Silence Bcl-2 to assess dependency .
Transcriptomic Profiling: RNA-seq to identify dysregulated pathways (e.g., p53 signaling) .
Experimental Design Table:
| Method | Objective | Expected Outcome |
|---|---|---|
| Docking | Predict binding affinity | ΔG ≤ –8 kcal/mol for Bcl-2 |
| Caspase Assay | Confirm apoptosis | ≥2-fold increase in activity |
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility: Poor in water (<0.1 mg/mL); use DMSO for stock solutions (50 mM) .
- Stability: Stable at –20°C for 6 months; avoid light exposure to prevent photodegradation .
Formulation Table:
| Condition | Stability | Recommendation |
|---|---|---|
| pH 7.4 (PBS) | 48-hour stability | Use within 24 hours |
| 37°C, 5% CO₂ | 72-hour degradation | Refresh media daily |
Advanced: How to address low reproducibility in synthetic batches?
Answer:
Common issues and solutions:
- Impurity Sources:
- Byproduct Formation: Monitor reactions via TLC (silica gel, UV detection) and optimize quenching steps .
- Moisture Sensitivity: Use anhydrous solvents and inert atmosphere (N₂/Ar) for moisture-sensitive steps .
- Quality Control: Implement LC-MS for batch-to-batch consistency .
Troubleshooting Table:
| Issue | Root Cause | Solution |
|---|---|---|
| Low Yield | Incomplete coupling | Increase reaction time to 24 hours |
| HPLC Purity <90% | Residual solvents | Extend vacuum drying (>12 hours) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
